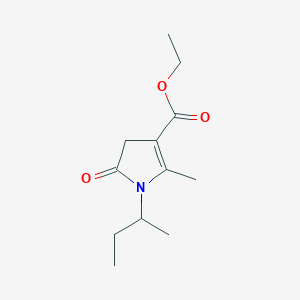

Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate

Description

Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 21438-74-4) is a pyrrolidinone derivative with a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . The compound features a 4,5-dihydro-1H-pyrrole (pyrrolidinone) core substituted with a butan-2-yl group at position 1, a methyl group at position 2, and an ethyl ester at position 2.

Properties

CAS No. |

84135-74-0 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-8(3)13-9(4)10(7-11(13)14)12(15)16-6-2/h8H,5-7H2,1-4H3 |

InChI Key |

OCUSEKMXKCGLDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(CC1=O)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-keto ester with an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as esterification, amination, and cyclization, with careful control of reaction parameters to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4,5-dihydro-1H-pyrrole-3-carboxylates. Key structural analogs include:

Key Observations :

- Substituent Position : The butan-2-yl group at position 1 in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl or tosyl groups in analogs). This affects molecular packing and solubility .

- Electron-Withdrawing Groups : The 5-oxo group in the target compound enhances hydrogen-bonding capacity, similar to analogs with carbonyl or sulfonyl groups .

- The target compound’s sec-butyl group may favor hydrophobic binding pockets.

Spectral and Crystallographic Comparisons

NMR and IR Data :

- 1H NMR : For ethyl 5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrrole-3-carboxylate, signals at δ 1.25–1.30 (t, 3H, CH₂CH₃) and δ 4.15–4.25 (q, 2H, CH₂CH₃) confirm the ethyl ester group, aligning with the target compound’s expected spectral profile .

- 13C NMR : The carbonyl carbon (C=O) in the target compound is anticipated to resonate near δ 170 ppm, consistent with analogs .

- IR: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) are characteristic .

Crystallography :

Tools like SHELXL and ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in related compounds . For example, analogs with tosyl groups exhibit defined crystal lattices due to sulfonyl oxygen hydrogen bonds, whereas the target compound’s sec-butyl group may lead to less ordered packing .

Biological Activity

Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, with CAS number 6946-41-4, is a synthetic organic compound belonging to the pyrrole class. Pyrroles are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The mechanism by which this compound exerts its biological effects often involves interaction with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

A study conducted on various pyrrole derivatives demonstrated that those with specific substitutions showed enhanced antibacterial and antifungal activity. The presence of a methoxy group was particularly noted to increase efficacy . The following table summarizes the antimicrobial activity of related compounds:

| Compound ID | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 20 | 15 |

| 8b | 18 | 14 |

| 8c | 22 | 17 |

The results indicate that derivatives similar to this compound possess promising antimicrobial properties, suggesting potential for development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, and dialkylacetylenedicarboxylates. For example, β-cyclodextrin (β-CD) acts as a green catalyst in one-pot reactions under mild conditions (room temperature, ethanol-water solvent) to yield pyrrole derivatives with high regioselectivity . Optimization includes adjusting molar ratios (e.g., 1:1:1 for aldehyde:amine:dialkylacetylenedicarboxylate), solvent polarity, and catalyst loading (e.g., 10 mg β-CD per mmol substrate). Purification often avoids column chromatography, relying instead on recrystallization or filtration .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on diagnostic signals, such as the ester carbonyl (δ ~165–170 ppm in 13C NMR) and pyrrolidinone protons (δ 4.2–5.5 ppm for dihydro-1H-pyrrole protons in 1H NMR) .

- IR Spectroscopy : Key absorptions include the carbonyl stretch (~1700 cm⁻¹ for ester and lactam groups) and hydroxyl groups (~3200–3500 cm⁻¹) .

- X-ray Crystallography : SHELX and ORTEP-III are used for structure refinement and visualization, with validation via R-factor analysis (e.g., R < 0.05 for high-resolution data) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in the formation of the pyrrolidinone core during synthesis?

- Methodological Answer : The reaction proceeds via a stepwise mechanism:

Knoevenagel Condensation : Aldehyde and amine form an imine intermediate.

Michael Addition : Dialkylacetylenedicarboxylate attacks the imine, followed by cyclization to form the pyrrolidinone ring.

Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing groups on aldehydes accelerate imine formation) and steric factors (e.g., bulky substituents favor trans-addition). Computational studies (DFT) support this by analyzing transition-state energies .

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve ambiguities in molecular geometry for this compound?

- Methodological Answer :

- SHELXL Refinement : Anisotropic displacement parameters (ADPs) are refined to model thermal motion, with constraints applied to disordered groups (e.g., butan-2-yl substituents) .

- WinGX Validation : The suite checks for geometric outliers (e.g., bond length deviations > 0.02 Å) and generates CIF files for deposition. ORTEP-III visualizes ADPs to assess model accuracy .

- Example: A study resolved disorder in the butan-2-yl group by refining occupancy factors and applying similarity restraints .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm peak assignments .

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., microwave vs. reflux: 650 W for 7 min vs. 24 h reflux in ethanol) to identify yield discrepancies (e.g., 45% vs. 20% for microwave vs. reflux in similar substrates) .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., uncyclized intermediates) and adjust stoichiometry or catalyst loading .

Q. How do substituents on the pyrrolidinone ring influence bioactivity or physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., 4-fluorobenzaldehyde) to enhance stability via resonance effects. Methyl groups at position 2 increase lipophilicity (logP calculations) .

- Solubility Studies : Measure partition coefficients (logP) using shake-flask methods (e.g., octanol-water) and correlate with substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.